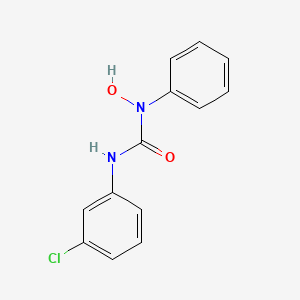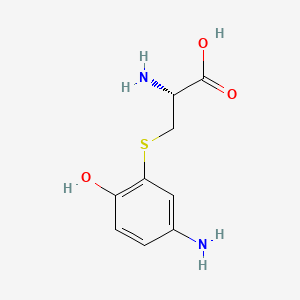
L-cysteine, S-(5-amino-2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-cysteine, S-(5-amino-2-hydroxyphenyl)- is a compound with the molecular formula C9H12N2O3S It is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 5-amino-2-hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-cysteine, S-(5-amino-2-hydroxyphenyl)- typically involves multiple stepsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
L-cysteine, S-(5-amino-2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
L-cysteine, S-(5-amino-2-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein structure and function, particularly in the context of disulfide bond formation.
Industry: It may be used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
L-cysteine: A naturally occurring amino acid with a thiol group.
N-acetyl-L-cysteine: A derivative of cysteine with an acetyl group attached to the amino group.
S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine: Another derivative with an acetamido group attached to the phenyl ring.
Uniqueness
L-cysteine, S-(5-amino-2-hydroxyphenyl)- is unique due to the presence of the 5-amino-2-hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and development.
Propiedades
| 97321-92-1 | |
Fórmula molecular |
C9H12N2O3S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(5-amino-2-hydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H12N2O3S/c10-5-1-2-7(12)8(3-5)15-4-6(11)9(13)14/h1-3,6,12H,4,10-11H2,(H,13,14)/t6-/m0/s1 |
Clave InChI |
AJRWCFGVLFPFNZ-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=C(C=C1N)SC[C@@H](C(=O)O)N)O |
SMILES canónico |
C1=CC(=C(C=C1N)SCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


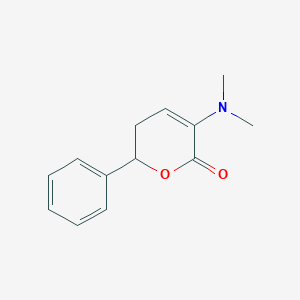

![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/no-structure.png)
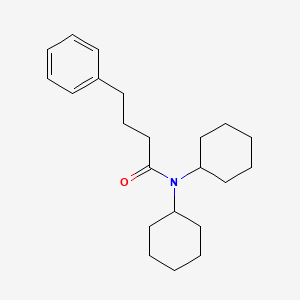
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
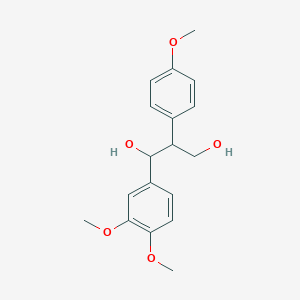

![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
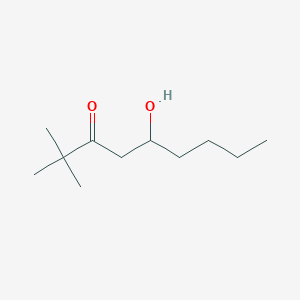
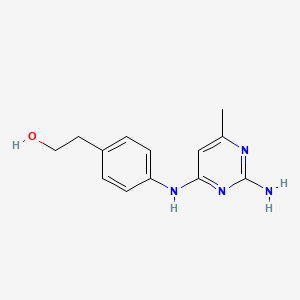
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
